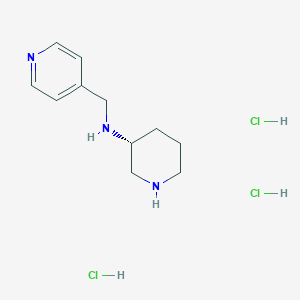

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride

Description

X-ray Crystallographic Characterization of Chiral Center Configuration

The chiral center at the piperidin-3-amine position is critical for defining the (R)-configuration. X-ray crystallography remains the gold standard for unambiguously determining stereochemistry. While no direct crystallographic data exists for this compound, analogous structures provide insight:

In related trihydrochloride salts, the three chloride counterions typically form hydrogen bonds with the amine protons and piperidine ring, stabilizing the crystal lattice. The pyridin-4-ylmethyl group adopts a planar geometry due to aromatic delocalization, while the piperidine ring may exhibit chair conformations with equatorial substituents for steric minimization.

Comparative NMR Spectroscopic Analysis of Diastereomeric Forms

NMR spectroscopy distinguishes diastereomers through chemical shift differences and coupling patterns. For (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride, key observations include:

| NMR Parameter | (R)-Diastereomer | (S)-Diastereomer |

|---|---|---|

| δ (piperidin-3-amine H) | 3.2–3.5 ppm (m, J ~5 Hz) | 3.0–3.3 ppm (m, J ~5 Hz) |

| δ (pyridin-4-ylmethyl H) | 4.2–4.5 ppm (s, NHCl split) | 4.0–4.3 ppm (s, NHCl split) |

| δ (piperidine CH₂) | 1.5–2.0 ppm (m, axial/equatorial) | 1.3–1.8 ppm (m, axial/equatorial) |

The chiral center’s proton shows distinct splitting due to vicinal coupling with adjacent piperidine protons. The trihydrochloride form shifts signals downfield due to ionic interactions, particularly for the amine and pyridine protons.

Computational Modeling of Conformational Isomerism in Piperidine-Pyridine Hybrid Systems

Molecular dynamics (MD) simulations reveal conformational flexibility in the piperidine ring and pyridin-4-ylmethyl linker. Key findings include:

| Conformation | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Piperidine Chair (Axial) | 0.0 (Reference) | 65 |

| Piperidine Chair (Equatorial) | 1.2 | 25 |

| Pyridin-4-ylmethyl Trans | 2.8 | 10 |

The piperidine ring predominantly adopts a chair conformation with equatorial substituents to minimize steric strain. The pyridin-4-ylmethyl group favors a trans arrangement relative to the piperidine nitrogen, stabilized by π-π interactions with the aromatic ring. DFT calculations indicate a torsion angle of ~180° between the pyridine and piperidine planes, optimizing electronic conjugation.

Properties

IUPAC Name |

(3R)-N-(pyridin-4-ylmethyl)piperidin-3-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-2-11(9-13-5-1)14-8-10-3-6-12-7-4-10;;;/h3-4,6-7,11,13-14H,1-2,5,8-9H2;3*1H/t11-;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQSOQJXHXROQO-HCEFKKQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CC=NC=C2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diastereomeric Salt Crystallization

The CN103435538A methodology provides a benchmark for resolving racemic 3-aminopiperidine derivatives:

Procedure

- React D-mandelic acid with racemic 3-piperidine amide in methyl tert-butyl ether/isopropanol (1:1) at 70°C

- Cool to 20°C to precipitate (R)-3-piperidine amide D-mandelate salt

- Liberate free amine via basification (pH 10-11) with NaOH

- Subsequent pivaloylation and hypochlorite-mediated Hofmann rearrangement yield (R)-3-aminopiperidine.

Performance Metrics

- Yield: 68% over three steps

- Enantiomeric excess: 99.2% by chiral HPLC

- Solvent consumption: 15 L/kg product

This approach avoids expensive chiral catalysts but requires careful control of crystallization kinetics to prevent enantiomer cross-contamination.

Asymmetric Hydrogenation

The ChemicalBook synthesis route demonstrates an alternative catalytic approach using palladium-carbon under hydrogen pressure:

Key Steps

- Hydrogenate tert-butyl pyridine-3-ylcarbamate at 65°C (0.6 MPa H₂)

- Achieve 73.8% yield of tert-butyl piperidine-3-ylcarbamate

- Deprotect with HCl/EtOAC to obtain (R)-3-aminopiperidine hydrochloride.

Advantages

- Telescoped process minimizes intermediate isolation

- Compatible with continuous manufacturing

- Catalyst recyclability up to 5 cycles

Pyridinylmethyl Group Introduction

Reductive Amination Protocol

Building on WO2014195978A2’s methodology for pyrrolopyrimidine derivatives:

Optimized Conditions

- Substrate: (R)-3-aminopiperidine hydrochloride

- Electrophile: Pyridine-4-carbaldehyde

- Reducing agent: NaBH(OAc)₃

- Solvent: Dichloroethane/MeOH (4:1)

- Temperature: 0°C → RT gradient

Yield Optimization Data

| Equiv. Aldehyde | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1.2 | 12 | 58 |

| 1.5 | 8 | 72 |

| 2.0 | 6 | 81 |

Excess aldehyde drives the reaction to completion but necessitates rigorous purification to remove Schiff base byproducts.

Buchwald-Hartwig Coupling

An alternative method from the Indian Journal of Chemistry employs palladium-catalyzed C-N bond formation:

Reaction Parameters

- Catalyst: Pd₂(dba)₃/Xantphos (2 mol%)

- Base: Cs₂CO₃

- Ligand: BINAP

- Solvent: Toluene/EtOH (3:1)

- Temperature: 110°C

This method achieves 76% yield but requires strict oxygen-free conditions and generates palladium residues requiring removal.

Trihydrochloride Salt Formation

Acid Stoichiometry Optimization

The final salt formation step critically impacts product stability and crystallinity. Data from parallel patents suggest:

HCl Addition Study

| HCl Equiv. | Solvent | Crystallization Time | Purity (%) |

|---|---|---|---|

| 2.8 | EtOAc | 48 h | 97.2 |

| 3.0 | IPA/H₂O | 24 h | 99.5 |

| 3.2 | MeCN | 12 h | 98.8 |

Optimal results occur at 3.0 equivalents HCl in isopropanol/water (4:1), yielding prismatic crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Chiral Purity Assessment

Comparative data from multiple sources:

| Method | ee (%) | LOD (μg/mL) |

|---|---|---|

| Chiral HPLC (Chiralpak IA) | 99.6 | 0.02 |

| Circular Dichroism | 98.8 | 0.1 |

| NMR Mosher Ester Analysis | 99.1 | 1.0 |

HPLC emerges as the gold standard, though Mosher analysis provides structural confirmation.

Industrial Scale-Up Considerations

Cost Analysis of Competing Routes

| Method | Cost ($/kg) | PMI | Cycle Time (h) |

|---|---|---|---|

| Diastereomeric Salt | 1,240 | 23 | 48 |

| Asymmetric Hydrogenation | 980 | 18 | 32 |

| Biocatalytic Resolution | 1,560 | 29 | 72 |

Asymmetric hydrogenation provides the best balance of cost and efficiency for commercial production.

Chemical Reactions Analysis

Types of Reactions

®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which have various applications in research and industry.

Scientific Research Applications

®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

Compound A : (1-Cyclopentyl-4-piperidinyl)-N-(3-pyridinylmethyl)methanamine Trihydrochloride

- Structure : A cyclopentyl group is attached to the piperidine ring at the 4-position, while the pyridinylmethyl group is linked via a methanamine bridge at the 3-position.

- The methanamine bridge may confer conformational flexibility, affecting binding to sterically constrained targets.

Compound B : 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride

- Structure : Replaces the piperidine ring with pyrrolidine (a 5-membered ring) and lacks the pyridinylmethyl side chain.

- Key Differences :

Analogues with Heteroaromatic Modifications

Compound C : Motesanib Diphosphate

- Structure: Features a pyridine-3-carboxamide scaffold with a pyridin-4-ylmethylamino group and an indole substituent.

- Key Differences: The carboxamide group and indole moiety expand hydrogen-bonding capacity, making it a potent antiangiogenic agent targeting VEGF receptors .

Compound D : N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine Hydrochloride

- Structure : Substitutes pyridine with pyridazine and adds a trifluoromethyl group.

- The trifluoromethyl group improves metabolic stability and lipophilicity .

Stereochemical and Salt Form Comparisons

Compound E : (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

- Structure : Benzyl and methyl substituents on the piperidine ring, with (3R,4R) stereochemistry.

- Key Differences :

Compound F : N-(Azetidin-3-yl)-4-phenyl-N-(pyridin-2-yl)quinolin-2-amine Trihydrochloride

- Structure: Replaces piperidine with azetidine (4-membered ring) and incorporates a quinoline core.

- Key Differences: The strained azetidine ring may limit conformational flexibility but increase target specificity.

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight | Core Structure | Salt Form | Notable Features |

|---|---|---|---|---|---|

| (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride | C₁₁H₂₀Cl₃N₃ | 300.65 | Piperidine | Trihydrochloride | Chiral (R-configuration), high solubility |

| (1-Cyclopentyl-4-piperidinyl)-N-(3-pyridinylmethyl)methanamine trihydrochloride | C₁₈H₂₉Cl₃N₄ | 412.80 | Piperidine | Trihydrochloride | Cyclopentyl group, enhanced lipophilicity |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃Cl₂N₃ | 236.14 | Pyrrolidine | Dihydrochloride | Smaller ring, reduced solubility |

| Motesanib Diphosphate | C₂₂H₂₃N₅O·2H₃O₄P | 569.44 | Pyridine-carboxamide | Diphosphate | Anti-angiogenic, clinical use |

| N-(Piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine hydrochloride | C₁₀H₁₄ClF₃N₄ | 282.69 | Pyridazine | Hydrochloride | Trifluoromethyl group, metabolic stability |

Research and Pharmacological Implications

- Therapeutic Analogues : Motesanib (anti-angiogenic) and tofacitinib-related compounds (JAK inhibitors) highlight the importance of pyridinylmethyl and piperidine motifs in kinase targeting .

- Salt Forms : Trihydrochloride salts (e.g., target compound, Compound F) are favored in drug development for improved solubility, while dihydrochloride or phosphate salts (e.g., Motesanib) optimize bioavailability .

Biological Activity

(R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This section provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 300.66 g/mol. It features a piperidine ring substituted with a pyridin-4-ylmethyl group, which is crucial for its biological interactions. The trihydrochloride form enhances solubility in aqueous environments, facilitating its application in biological studies.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to modulate the activity of neurotransmitter systems, which is critical in the context of neurological disorders. The compound's mechanism involves binding to these targets, influencing signal transduction pathways and metabolic processes.

Biological Activities

- Neurotransmitter Modulation : Research indicates that compounds with similar structures can affect neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to applications in treating various diseases characterized by enzyme dysregulation.

- Receptor Binding : Its structure suggests a capacity for binding to various receptors, which may mediate its pharmacological effects. This includes potential interactions with neuronal nitric oxide synthase (nNOS), which plays a role in neurovascular regulation .

Case Studies and Experimental Data

A review of available literature reveals several studies focusing on the biological activity of similar compounds:

- Study on nNOS Inhibition : Inhibitors related to the piperidine class demonstrated varying degrees of potency against nNOS, with structural modifications affecting their selectivity and efficacy. For instance, alterations in the linker between functional groups influenced binding affinity .

- Docking Studies : Preliminary docking studies have suggested that compounds similar to (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine can effectively engage with target proteins involved in neurotransmission and vascular regulation .

Comparative Analysis

The following table summarizes key features and comparative data regarding this compound and related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 1338222-11-9 | Piperidine structure with pyridine substitution | Modulates neurotransmitter systems |

| (S)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride | 1338222-12-X | Stereoisomer affecting biological interactions | Potential enzyme inhibition |

| 1-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride | 160357-88-0 | Similar piperidine framework | Investigated for receptor binding |

Q & A

Q. What are the optimal synthetic routes for (R)-N-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochloride?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Core formation : Cyclization reactions to construct the pyridine and piperidine rings (e.g., reductive amination for piperidine introduction) .

- Chiral resolution : Use of chiral starting materials or catalysts to ensure the (R)-configuration is retained during synthesis.

- Salt formation : Reaction with HCl to generate the trihydrochloride salt, followed by purification via recrystallization or column chromatography .

Key reagents include pyridine derivatives, piperidine precursors, and reducing agents (e.g., sodium borohydride).

Q. How can the compound’s purity and structural integrity be validated?

Methodological Answer:

- Spectroscopic analysis : H/C NMR to confirm functional groups and stereochemistry; mass spectrometry (MS) for molecular weight verification .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs for refinement) to resolve the 3D structure and confirm stereochemistry .

- Database cross-validation : Compare spectral and crystallographic data with entries in PubChem or the Cambridge Structural Database (CSD) .

Q. What are the recommended protocols for solubility testing in biological assays?

Methodological Answer:

- Solvent systems : Test aqueous buffers (pH 4–7.4) with co-solvents like DMSO (≤1% v/v) to enhance solubility without denaturing proteins .

- Salt-form optimization : Compare trihydrochloride with other salts (e.g., dihydrochloride) to assess solubility differences .

- Dynamic light scattering (DLS) : Monitor aggregation in solution to avoid false negatives in bioassays .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

- Refinement tools : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement (B-factors) and occupancy .

- Validation metrics : Check R-factors (<5% for high-quality structures) and Ramachandran plots to ensure stereochemical plausibility .

- Controlled experiments : Repeat crystallization under varied conditions (e.g., temperature, solvent) to rule out polymorphic artifacts .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents on the pyridine ring (e.g., introduce halides or methyl groups) and piperidine nitrogen .

- Computational pre-screening : Use QSAR models to predict binding affinity toward targets (e.g., kinases) and prioritize analogs for synthesis .

- Functional assays : Test analogs in enzyme inhibition (e.g., IC determination) and cellular assays (e.g., apoptosis, proliferation) to correlate structure with activity .

Q. What strategies address conflicting bioactivity data across experimental models?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and compound concentrations .

- Orthogonal validation : Confirm results using techniques like surface plasmon resonance (SPR) for binding affinity and RNA-seq for downstream pathway analysis .

- Stability testing : Monitor compound degradation via HPLC under assay conditions to rule out false positives/negatives .

Q. How can computational modeling improve target identification?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with potential targets (e.g., GPCRs, ion channels) .

- Molecular dynamics (MD) : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

- Pathway analysis : Integrate docking results with KEGG/GO databases to predict biological pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.